molecular formula C17H13ClN2O2S B5727314 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5727314
M. Wt: 344.8 g/mol
InChI Key: DFFIAEJQBSABAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a range of biochemical and physiological effects that make it a valuable tool for researchers. These effects include inhibition of angiogenesis (the formation of new blood vessels), induction of oxidative stress, and modulation of immune system function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. However, one limitation of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide-based cancer treatments. Another potential direction is the use of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide as a tool for studying the role of oxidative stress in disease. Additionally, 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide may have applications in the study of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 4-phenyl-2-thiazolamine to yield 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. The overall synthesis is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used extensively in scientific research due to its potential applications in a variety of fields. One area of research where 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been particularly useful is in the study of cancer. 2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have anti-tumor activity in a range of cancer cell lines, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-8-4-5-9-15(13)22-10-16(21)20-17-19-14(11-23-17)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFIAEJQBSABAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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